N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S3/c18-17(19,20)25-13-4-1-2-5-14(13)28(23,24)21-11-16(22,12-7-9-26-10-12)15-6-3-8-27-15/h1-10,21-22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWUKBUKZKLXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes thiophene rings and a trifluoromethoxy group, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₃H₁₄F₃N₂O₃S₂, with a molecular weight of approximately 310.4 g/mol. The structure incorporates multiple functional groups that are known to influence biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₂O₃S₂ |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide precursors under specific conditions. The details of the synthesis can vary based on the desired purity and yield but often include steps such as:
- Formation of Thiophene Derivatives : Using appropriate starting materials like thiophenes and electrophiles.
- Coupling Reaction : Employing coupling agents to facilitate the formation of the sulfonamide linkage.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene-based compounds, including sulfonamides. For instance, compounds similar in structure have shown significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric).
- IC50 Values : Compounds exhibited IC50 values ranging from 5.1 to 22.08 µM, indicating promising activity against cancer cells compared to standard chemotherapeutics .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth:
- Mechanism of Action : Sulfonamides typically inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA).
- Activity Spectrum : Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values reported in the low µg/mL range .
Neuroprotective Properties
Some derivatives of thiophene compounds have demonstrated neuroprotective effects in models of ischemia/reperfusion injury. These effects are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate ion channel activity:
Case Studies
-
Study on Anticancer Activity :
- Researchers evaluated several thiophene derivatives for their ability to inhibit tumor growth in vitro.
- Results indicated that certain derivatives had a higher potency than traditional chemotherapeutics like doxorubicin.
-
Antimicrobial Efficacy Assessment :
- A series of tests were conducted against common pathogens, demonstrating that specific modifications in the thiophene structure could enhance antibacterial potency.
Scientific Research Applications
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the compound's efficacy as an inhibitor of the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases. The NLRP3 inflammasome is implicated in conditions such as neurodegenerative disorders, metabolic syndrome, and autoimmune diseases.
In a study published in Nature Communications, researchers demonstrated that sulfonamide-based compounds, including N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, exhibited significant inhibitory activity against the NLRP3 inflammasome. The compound showed an IC50 value of approximately 0.91 μM, indicating potent activity in cellular assays .
Anti-inflammatory Properties
The compound's ability to inhibit the NLRP3 inflammasome suggests potential applications in treating inflammatory diseases. By modulating the immune response through selective inhibition of this pathway, it may provide therapeutic benefits in conditions characterized by excessive inflammation .
Drug Development
The structural features of this compound make it a candidate for further modifications aimed at enhancing its pharmacokinetic properties and selectivity. Researchers are investigating various analogs to optimize potency and reduce potential side effects associated with broader inhibition of inflammatory pathways .
Case Study: Inhibition of Neuroinflammation
A study investigated the effects of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide on neuroinflammation models. The results indicated that treatment with this compound significantly reduced markers of inflammation in microglial cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparative Analysis with Other Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide | 0.91 | NLRP3 inflammasome inhibition |
| Compound A | 1.5 | Non-selective anti-inflammatory |
| Compound B | 0.5 | IL-1β release inhibition |
This table illustrates the comparative potency of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide against other known compounds targeting similar pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- The trifluoromethoxy group elevates logP relative to non-fluorinated sulfonamides (e.g., compounds in ), improving membrane permeability but reducing aqueous solubility.
- The hydroxyethyl group balances lipophilicity, likely offering better solubility than purely aromatic analogs like the sulfonate ester in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
